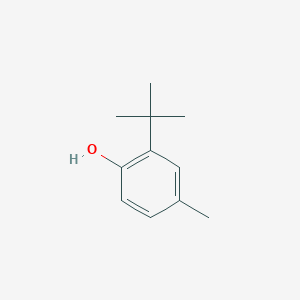

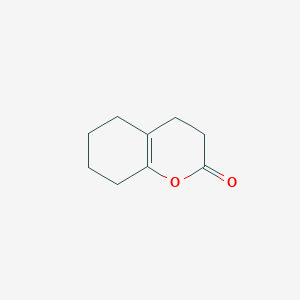

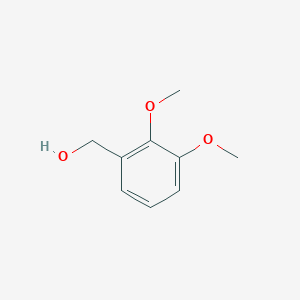

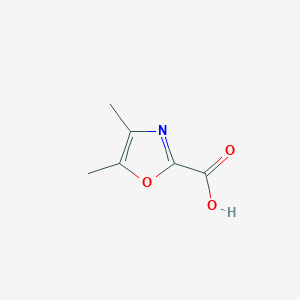

4,5-Dimethyl-oxazole-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 4,5-dimethyl-oxazole-2-carboxylic acid involves several key methodologies. For instance, the synthesis and transformations of derivatives of oxazole-carboxylic acids highlight the diversity in functional group modification and ring substitution strategies. A notable method involves the gold-catalyzed oxidation strategy for constructing the oxazole ring, showcasing the importance of catalysis in synthesizing heterocyclic compounds efficiently (Prokopenko et al., 2010), (Luo et al., 2012).

Molecular Structure Analysis

The molecular structure of 4,5-dimethyl-oxazole-2-carboxylic acid and its derivatives is crucial for understanding their chemical reactivity and physical properties. X-ray diffraction and quantum-chemical calculations are common techniques used to determine these structures, providing insight into bond lengths, angles, and electron distribution, which are essential for predicting reactivity and interactions with other molecules (Crisma et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving 4,5-dimethyl-oxazole-2-carboxylic acid are diverse, ranging from functional group transformations to ring modifications. These reactions are pivotal for synthesizing a wide array of chemical compounds. An example includes the cycloaddition reactions and subsequent transformations leading to complex molecules with potential biological activity (Shapiro, 1993).

科学研究应用

-

Antimicrobial Activity

-

Anticancer Activity

-

Antitubercular Activity

-

Anti-inflammatory Activity

-

Synthesis of Sildenafil Analogs

- 2,4-dimethyl-1,3-oxazole-5-carboxylic acid, a similar compound to 4,5-Dimethyl-oxazole-2-carboxylic acid, is used as a reagent to synthesize human phosphodiesterases (PDE) 5 inhibitor sildenafil analogs as trypanosomal PDE inhibitors .

- The outcomes would also vary, but in general, these compounds have been found to inhibit the activity of certain PDEs .

-

Heterogeneous Oxidation to Oxazoles

- Oxazolines, including 4,5-Dimethyl-oxazole-2-carboxylic acid, can be oxidized to the corresponding oxazoles under flow conditions .

- The specific methods of application or experimental procedures involve the use of a packed reactor containing commercial manganese dioxide .

- The outcomes would also vary, but in general, this process results in the formation of oxazoles from oxazolines .

-

Synthesis of Natural Products

- Oxazoline- and oxazole-containing natural products are synthesized from β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4 or by treatment with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor .

- The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

- The outcomes would also vary, but in general, this process results in the formation of oxazoline- and oxazole-containing natural products .

-

Storage and Safety

- 4,5-Dimethyl-oxazole-2-carboxylic acid is a white solid that should be stored in the freezer .

- It has a molecular weight of 141.13 and its IUPAC name is 4,5-dimethyl-1,3-oxazole-2-carboxylic acid .

- The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the manufacturer’s website .

未来方向

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are often investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the sources will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

4,5-dimethyl-1,3-oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTLPEBBGGPJQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-oxazole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。